molecular formula C8H7ClN2O2 B1145306 Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- CAS No. 17122-55-3

Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)-

Cat. No.: B1145306
CAS No.: 17122-55-3
M. Wt: 198.60 g/mol
InChI Key: GONPFFPCDZHBNR-UHFFFAOYSA-N
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Description

Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)-, also known as Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)-, is a useful research compound. Its molecular formula is C8H7ClN2O2 and its molecular weight is 198.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Genetic Differences

Research on related compounds such as acetaminophen has shown that it is metabolized through several pathways, including glucuronidation, sulfation, oxidation, and hydroxylation. This process can lead to the accumulation of toxic metabolites, especially in cases of overdose. Genetic differences have been observed in the metabolism of these compounds, suggesting variations in susceptibility to toxicity and effectiveness in therapeutics (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact

The presence of acetaminophen and its by-products in the environment, particularly in water bodies, has raised concerns due to its potential toxicity to human and aquatic life. Advanced oxidation processes (AOPs) have been used to treat water contaminated with acetaminophen, leading to the generation of various by-products. The study of these processes and by-products is crucial for understanding the environmental impact of such compounds and developing effective treatment methods (Mohammad Qutob et al., 2022).

Synthesis and Pharmacological Activities

Research has also focused on the synthesis and pharmacological activities of derivatives of phenoxy acetamide, exploring their potential as therapeutic candidates. This includes the chemical diversity of phenoxy acetamide and its derivatives, highlighting the importance of understanding the molecular interactions and physicochemical properties of these compounds for the development of new pharmaceuticals (Fares Hezam Al-Ostoot et al., 2021).

Chemical Toxicology

The toxicological effects of acetamide, formamide, and their derivatives have been reviewed, emphasizing the need for continued research into the biological consequences of exposure to these chemicals. This includes understanding the variability in biological responses among different chemicals and the importance of considering both qualitative and quantitative aspects of information available on their toxicity (G. Kennedy, 2001).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form ethyl 3-chlorophenylglyoxylate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-hydroxyimino-N-(3-chlorophenyl)acetamide, which is subsequently acetylated to yield the final product.", "Starting Materials": [ "3-chloroaniline", "ethyl oxalyl chloride", "hydroxylamine hydrochloride", "acetic anhydride", "sodium acetate", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with ethyl oxalyl chloride in the presence of triethylamine to form ethyl 3-chlorophenylglyoxylate.", "Step 2: Ethyl 3-chlorophenylglyoxylate is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate and water to form 2-hydroxyimino-N-(3-chlorophenyl)acetamide.", "Step 3: 2-hydroxyimino-N-(3-chlorophenyl)acetamide is acetylated with acetic anhydride in the presence of sodium acetate and sodium hydroxide to yield Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)-.", "Step 4: The final product is extracted with ethyl acetate and purified by recrystallization." ] }

CAS No.

17122-55-3

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7ClN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI Key

GONPFFPCDZHBNR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=NO

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=NO

Synonyms

N-(3-CHLORO-PHENYL)-2-[(E)-HYDROXYIMINO]-ACETAMIDE

Origin of Product

United States

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